molecular formula C20H26INO5S B148295 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid CAS No. 130940-73-7

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid

Cat. No. B148295
M. Wt: 517.4 g/mol
InChI Key: RILIUTBHQHCVMM-AULLTFLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, also known as AH23848, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

The mechanism of action of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves the inhibition of cyclooxygenase enzymes, specifically COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever.

Biochemical And Physiological Effects

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Several studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has several advantages for laboratory experiments, including its synthetic nature and ease of purification. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, including its potential use in combination therapy for cancer and its potential as a therapeutic agent for inflammatory bowel disease. Further research is also needed to investigate the potential side effects and toxicity of this compound. Additionally, the development of more efficient synthesis methods for 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid could lead to its wider use in various therapeutic applications.
Conclusion
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, specifically COX-2. Although this compound has several advantages for laboratory experiments, its potential toxicity requires careful handling and monitoring. Further research is needed to investigate its potential therapeutic applications and potential side effects.

Synthesis Methods

The synthesis of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves several steps, including the reaction of 3-iodo-4-hydroxybenzenesulfonyl chloride with bicyclohept-2-ene-1-carboxylic acid, followed by the addition of heptenoic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and arthritis. Several studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that play a crucial role in inflammation.

properties

CAS RN

130940-73-7

Product Name

7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid

Molecular Formula

C20H26INO5S

Molecular Weight

517.4 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,4S)-3-[(4-hydroxy-3-(125I)iodanylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H26INO5S/c21-17-12-15(9-10-18(17)23)28(26,27)22-20-14-8-7-13(11-14)16(20)5-3-1-2-4-6-19(24)25/h1,3,9-10,12-14,16,20,22-23H,2,4-8,11H2,(H,24,25)/b3-1-/t13-,14+,16-,20-/m1/s1/i21-2

InChI Key

RILIUTBHQHCVMM-AULLTFLWSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@@H]2NS(=O)(=O)C3=CC(=C(C=C3)O)[125I])C/C=C\CCCC(=O)O

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O

synonyms

7-(3-iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid
I-S-145-OH

Origin of Product

United States

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